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molecular formula C18H36O2 B1194852 Hexyl laurate CAS No. 34316-64-8

Hexyl laurate

Cat. No. B1194852
M. Wt: 284.5 g/mol
InChI Key: CMBYOWLFQAFZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06010716

Procedure details

2-ethylhexyl 12-acetoxystearate (Compound 9) glyceryl isostearate (Compound 10) hexyl laurate (Compound 11).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH:20]([CH2:25][CH3:26])[CH2:21][CH2:22][CH2:23][CH3:24])=[O:17])(=O)C.C(OCC(CO)O)(=O)CCCCCCCCCCCCCCC(C)C.C(OCCCCCC)(=O)CCCCCCCCCCC>>[OH:4][CH:5]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH:20]([CH2:25][CH3:26])[CH2:21][CH2:22][CH2:23][CH3:24])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCCCCCCCCC(=O)OCC(CCCC)CC)CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCCCCCCCCC(=O)OCC(CCCC)CC)CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)OCC(O)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC(C)C)(=O)OCC(O)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC(CCCCCCCCCCC(=O)OCC(CCCC)CC)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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